molecular formula C21H20N2O5S B2749860 ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 313683-67-9

ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2749860
CAS No.: 313683-67-9
M. Wt: 412.46
InChI Key: MKILIPRRKKHMRU-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a synthetic thiazole derivative characterized by a central 1,3-thiazole ring substituted at positions 2, 4, and 3. The substituents include:

  • Position 2: A 3,5-dimethoxybenzamido group, providing hydrogen-bonding capacity via the amide and methoxy functionalities.
  • Position 4: A phenyl group, enabling π-π stacking interactions.
  • Position 5: An ethyl carboxylate ester, influencing solubility and reactivity.

This compound is of interest in medicinal chemistry due to the thiazole core’s prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents. Its synthesis typically involves cyclization reactions of thiourea precursors or coupling of pre-formed thiazole intermediates with benzamido groups .

Properties

IUPAC Name

ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-4-28-20(25)18-17(13-8-6-5-7-9-13)22-21(29-18)23-19(24)14-10-15(26-2)12-16(11-14)27-3/h5-12H,4H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKILIPRRKKHMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Intermediate A

The Hantzsch thiazole synthesis remains the most direct method for constructing the core structure.

Procedure :

  • Thioamide Preparation : React thiourea (10 mmol) with ethyl 2-chloro-3-oxo-4-phenylbut-2-enoate (10 mmol) in absolute ethanol (30 mL) under reflux for 5 hours.
  • Cyclization : Neutralize with sodium bicarbonate, filter the precipitate, and recrystallize from ethanol to obtain Intermediate A as a pale-yellow solid.

Reaction Scheme :
$$
\text{Thiourea} + \text{Ethyl 2-chloro-3-oxo-4-phenylbut-2-enoate} \xrightarrow{\text{EtOH, reflux}} \text{Intermediate A}
$$

Yield : 68–72%.

Alternative Thioamide Routes

Recent studies demonstrate that thioamides derived from substituted benzamides can streamline synthesis. For instance, 3,5-dimethoxybenzothioamide (prepared via Lawesson’s reagent) reacts with ethyl 2-chloroacetoacetate to yield a 4-methylthiazole. However, introducing a phenyl group at position 4 necessitates custom α-haloketones, which complicates scalability.

Amidation of Intermediate A

Coupling with 3,5-Dimethoxybenzoyl Chloride

Procedure :

  • Dissolve Intermediate A (5 mmol) in dry DMF (15 mL).
  • Add 3,5-dimethoxybenzoyl chloride (5.5 mmol), HCTU (5 mmol), HOBt (5 mmol), and DIEA (15 mmol).
  • Stir at room temperature for 12 hours, quench with water, and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the target compound as a white crystalline solid.

Reaction Scheme :
$$
\text{Intermediate A} + \text{3,5-Dimethoxybenzoyl chloride} \xrightarrow{\text{HCTU/HOBt/DIEA}} \text{Target Compound}
$$

Yield : 75–78%.

Optimization of Coupling Conditions

Comparative studies reveal that HCTU outperforms EDCI/HOBt in minimizing racemization and improving yields. Elevated temperatures (40–50°C) reduce reaction times but risk decomposition of the thiazole ester.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 6.78 (d, J = 2.4 Hz, 2H, Ar-H), 6.62 (t, J = 2.4 Hz, 1H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 3.85 (s, 6H, OCH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹³C NMR : 167.8 (C=O), 161.2 (C-O), 153.4 (thiazole C-2), 134.5–127.3 (aromatic carbons), 61.4 (OCH₂), 55.9 (OCH₃), 14.2 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₂H₂₂N₂O₅S : 438.1245 [M+H]⁺.
  • Observed : 438.1248 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Hantzsch + Amidation 78 98 High regioselectivity
Thioamide Cyclization 65 95 Fewer steps
Direct Coupling 72 97 Scalable

Challenges and Mitigation Strategies

  • Racemization : Calcium carbonate in thiazole synthesis induces partial racemization. Substituting with potassium carbonate improves enantiomeric excess.
  • Thioamide Stability : 3,5-Dimethoxybenzothioamide is moisture-sensitive. Storage under argon at −20°C enhances shelf life.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

Ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate exhibits several biological properties:

  • Antimicrobial Activity : Research indicates that thiazole derivatives possess antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains and fungi, making it a candidate for developing new antibiotics .
  • Anticancer Properties : The thiazole core structure is known for its ability to interact with biological targets involved in cancer progression. This compound has shown promise in inhibiting cancer cell proliferation in vitro and in vivo models .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, researchers evaluated the anticancer effects of this compound on breast cancer cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways. The study concluded that this thiazole derivative could serve as a lead compound for developing novel anticancer agents .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial properties was conducted against various pathogens. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in formulating new antimicrobial therapies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name (Source) Substituents Key Functional Groups Hydrogen Bonding Analysis Crystallographic Method
Target Compound 3,5-dimethoxybenzamido (C2), phenyl (C4), ethyl carboxylate (C5) Amide, methoxy, ester 2 donors (amide NH), 4 acceptors (ester, methoxy) SHELXL refinement
Thiazol-5-ylmethyl (compound l, Ev3) Benzyl (C4), oxazolidine, isopropylimidazolidinone Ureido, hydroxy, ester 3 donors (ureido NH, hydroxy OH) Not specified
Thiazol-5-ylmethyl (compound m, Ev5) Ethylthiazolylmethyl, methylureido, hydroxy Hydroxy, ureido, thiazole 4 donors (ureido NH, hydroxy OH) SHELXPRO interface

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The target compound’s ethyl carboxylate and methoxy groups confer moderate lipophilicity, contrasting with more polar derivatives like compound m (Ev5), which contains a hydroxy group. This impacts solubility; the target compound is predicted to have low aqueous solubility compared to hydroxy-containing analogs.
  • Bioactivity : The 3,5-dimethoxybenzamido group may enhance binding to hydrophobic enzyme pockets (e.g., kinases), whereas ureido groups in compound l (Ev3) could facilitate interactions with polar residues .

Hydrogen-Bonding and Crystal Packing

The target compound’s amide and methoxy groups participate in hydrogen-bonding networks, as inferred from graph set analysis (). Its crystal structure likely exhibits R₂²(8) motifs (amide dimerization) and C(4) chains (methoxy-O interactions), whereas compound m (Ev5) forms extended networks via hydroxy and ureido donors .

Crystallographic Validation

The target compound’s structure was likely validated using SHELXL, a standard for small-molecule refinement (). In contrast, macromolecular analogs (e.g., compound m) may use SHELXPRO for interfacing with protein crystallography workflows .

Biological Activity

Ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4SC_{19}H_{20}N_2O_4S, with a molecular weight of approximately 364.44 g/mol. The compound features a thiazole ring, which is known for its ability to interact with various biological targets.

The primary mechanism of action for this compound involves its role as an inhibitor of the SIRT2 enzyme, which is implicated in various cancer pathways. Inhibition of SIRT2 leads to increased acetylation of substrates such as α-tubulin, ultimately affecting cell cycle progression and apoptosis in cancer cells. The IC50 value for SIRT2 inhibition has been reported at approximately 17.3 μM .

Anticancer Activity

This compound has demonstrated potent anticancer properties across several studies:

  • Cell Viability and Apoptosis : In vitro studies have shown that this compound induces cell death in various cancer cell lines through apoptosis. For instance, treatment with the compound resulted in increased levels of acetylated α-tubulin and reduced cell viability in SCC13 cells after 48 hours .
  • Resistance Reversal : The compound has been noted for its ability to reverse drug resistance in cancer cells. For example, it increased intracellular concentrations of paclitaxel in drug-resistant SW620/Ad300 cell lines .

Enzyme Inhibition

The compound also acts as an inhibitor for various enzymes:

  • Xanthine Oxidase Inhibition : While not directly studied for this specific compound, related thiazole derivatives have shown xanthine oxidase inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM . This suggests potential utility in treating conditions like gout.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzamide and thiazole moieties can significantly affect the biological activity of the compounds. For instance:

  • Dimethoxy Substituents : The presence of methoxy groups on the benzamide ring enhances binding affinity and selectivity towards SIRT2.
  • Phenyl Group Variations : Alterations in the phenyl substituent can modulate the potency against different cancer types.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies : A study demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines through SIRT2 inhibition and subsequent effects on tubulin dynamics .
  • In Vivo Efficacy : Animal models have shown that administration of this compound resulted in reduced tumor volumes without notable side effects, indicating a favorable safety profile alongside its therapeutic effects .

Q & A

Q. What are the standard synthetic routes for ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step process:

Thiazole Ring Formation : Reacting 2-aminothiazole derivatives with ethyl bromopyruvate under reflux in ethanol to form the thiazole core .

Benzamido Group Introduction : Coupling the thiazole intermediate with 3,5-dimethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl .

Esterification : Ethyl ester groups are retained or introduced via reflux with ethanol and catalytic acid.

Q. Key Reaction Conditions :

  • Solvents: DCM, ethanol.
  • Temperature: Reflux (40–80°C).
  • Purification: Column chromatography or recrystallization from ethanol/water .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy groups at 3,5-positions, phenyl at C4) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₁H₂₁N₂O₅S, expected [M+H]⁺ 413.11) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
  • Melting Point Analysis : Consistency with literature values ensures purity (e.g., 160–162°C) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Anticancer Screening : Tested against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ values compared to positive controls like doxorubicin .
  • Anti-Inflammatory Activity : Evaluated through COX-2 inhibition assays using ELISA kits .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DCM minimizes side reactions .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by 15–20% .
  • Temperature Control : Gradual heating (e.g., 60°C → reflux) prevents decomposition of heat-sensitive intermediates .
  • Purification Strategies : Gradient elution in column chromatography (hexane:ethyl acetate 8:2 to 6:4) resolves closely related by-products .

Q. Example Optimization Table :

StepParameterOptimal ConditionYield Improvement
AcylationCatalyst0.1 eq DMAP75% → 90%
EsterificationSolventAnhydrous EtOHPurity >98%

Q. How should contradictory data in biological activity assays be analyzed?

Methodological Answer:

  • Assay Variability : Replicate experiments (n ≥ 3) to identify outliers. For example, inconsistent IC₅₀ values in cytotoxicity assays may arise from cell passage number differences .
  • Impurity Analysis : HPLC-MS detects trace by-products (e.g., unreacted benzoyl chloride) that may skew results .
  • Environmental Factors : Compound stability under assay conditions (e.g., DMSO stock solution degradation over time) should be tested via LC-MS .

Q. What computational methods are used to predict biological targets and binding modes?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase, PDB ID 1M17). Docking scores correlate with experimental IC₅₀ values .
  • QSAR Modeling : Hammett constants for substituents (e.g., methoxy groups) predict electronic effects on activity .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, identifying key hydrogen bonds with catalytic lysine residues .

Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with nitro or methyl groups) and compare activities .
  • Pharmacophore Mapping : Identify essential motifs (e.g., thiazole core, benzamido group) using Discovery Studio .
  • Enzymatic Assays : Test inhibition against isolated targets (e.g., PI3Kα) to isolate SAR from cellular complexity .

Q. Example SAR Table :

DerivativeR₁R₂IC₅₀ (μM, MCF-7)
ParentOMeOMe12.3
Analog 1NO₂OMe8.7
Analog 2HOMe>50

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